molecular formula C17H17N3O2 B14414855 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole CAS No. 80200-22-2

2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole

Cat. No.: B14414855
CAS No.: 80200-22-2
M. Wt: 295.34 g/mol
InChI Key: LGIOQEQSIBQGAT-UHFFFAOYSA-N
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Description

2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is an organic compound that features a triazole ring, a benzyloxy group, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole typically involves a multi-step process:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the reaction of the benzyloxy compound with an ethylene oxide derivative to form the phenoxyethyl intermediate.

    Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the phenoxyethyl intermediate and an azide compound under copper-catalyzed conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the triazole ring can produce dihydrotriazole derivatives.

    Substitution: Substitution reactions can lead to a variety of phenoxyethyl derivatives.

Scientific Research Applications

2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s structural properties can influence the physical and chemical characteristics of the materials it is incorporated into, affecting properties such as conductivity, stability, and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(Methoxy)phenoxy]ethyl}-2H-1,2,3-triazole
  • 2-{2-[4-(Ethoxy)phenoxy]ethyl}-2H-1,2,3-triazole
  • 2-{2-[4-(Propoxy)phenoxy]ethyl}-2H-1,2,3-triazole

Uniqueness

2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall performance in various applications.

Properties

80200-22-2

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[2-(4-phenylmethoxyphenoxy)ethyl]triazole

InChI

InChI=1S/C17H17N3O2/c1-2-4-15(5-3-1)14-22-17-8-6-16(7-9-17)21-13-12-20-18-10-11-19-20/h1-11H,12-14H2

InChI Key

LGIOQEQSIBQGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3N=CC=N3

Origin of Product

United States

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